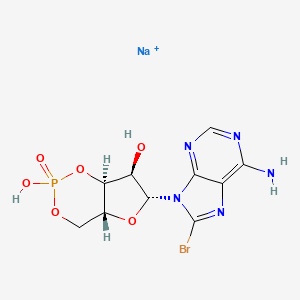
sodium 8-Br-cAMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate: is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is more resistant to phosphodiesterases than cAMP and preferentially activates cAMP-dependent protein kinase (PKA) . This compound is widely used in scientific research due to its stability and ability to mimic the effects of cAMP in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate involves the bromination of adenosine-3’,5’-cyclic monophosphate. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent . The reaction is carried out in an aqueous solution at a controlled temperature to ensure selective bromination at the 8-position of the adenine ring .
Industrial Production Methods: Industrial production of sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Substitution: The bromine atom at the 8-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide results in the formation of 8-azidoadenosine-3’,5’-cyclic monophosphate .
Scientific Research Applications
Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the properties and reactions of cyclic nucleotides.
Industry: It is employed in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate exerts its effects by mimicking the action of cAMP. It activates cAMP-dependent protein kinase (PKA) by binding to the regulatory subunits, causing the release of active catalytic subunits . This activation leads to the phosphorylation of various target proteins, which in turn modulate numerous cellular processes, including gene expression, metabolism, and cell cycle progression .
Comparison with Similar Compounds
- 8-Chloroadenosine-3’,5’-cyclic monophosphate
- 8-Phenylthioadenosine-3’,5’-cyclic monophosphate
- 8-Azidoadenosine-3’,5’-cyclic monophosphate
Comparison: Sodium 8-Bromoadenosine-3’,5’-cyclic monophosphate is unique due to its increased resistance to phosphodiesterases and its ability to selectively activate PKA . Compared to other analogs, it offers greater stability and membrane permeability, making it a preferred choice in many research applications .
Properties
Molecular Formula |
C10H11BrN5NaO6P+ |
|---|---|
Molecular Weight |
431.09 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
DMRMZQATXPQOTP-GWTDSMLYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


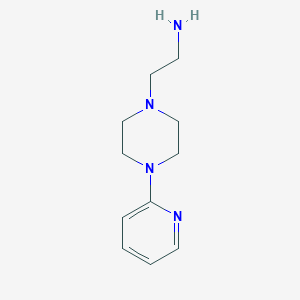

![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
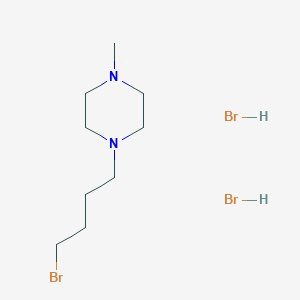
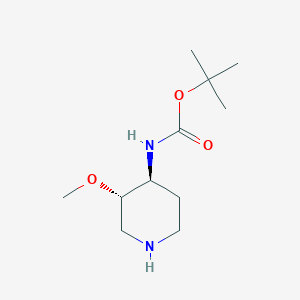
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)

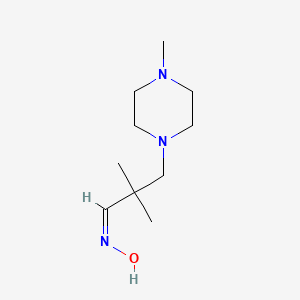
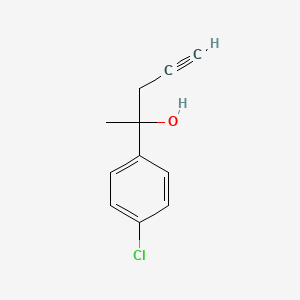
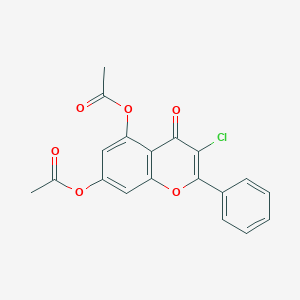
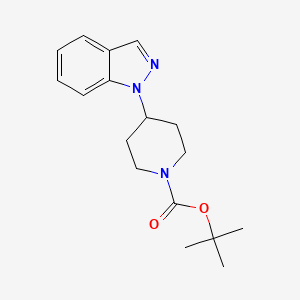
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)

